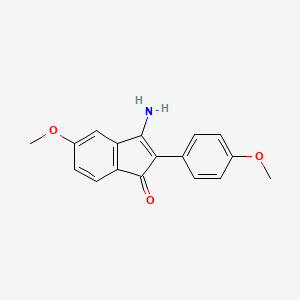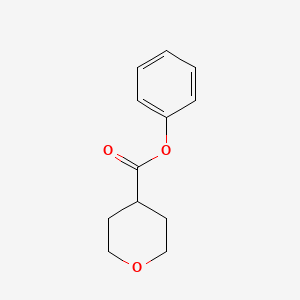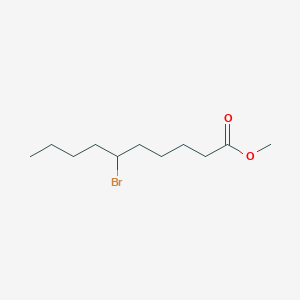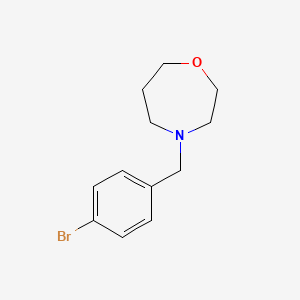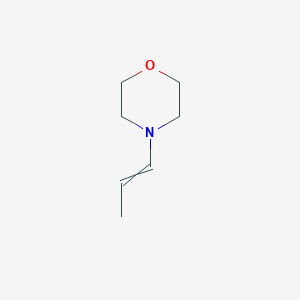
4-((E)-prop-1-enyl)morpholine
Vue d'ensemble
Description
4-((E)-prop-1-enyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((E)-prop-1-enyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with propenyl halides under basic conditions. For instance, morpholine can react with 1-bromo-1-propene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((E)-prop-1-enyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-(Propyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((E)-prop-1-enyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-((E)-prop-1-enyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4-(Prop-2-yn-1-yl)morpholine
- 4-(2-methyl-1-propen-1-yl)morpholine
- 4-(Cyclohex-1-en-1-yl)morpholine
Comparison: 4-((E)-prop-1-enyl)morpholine is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical reactivity and potential applications. Compared to 4-(Prop-2-yn-1-yl)morpholine, it has different reactivity due to the position of the double bond. The presence of the prop-1-en-1-yl group also differentiates it from 4-(2-methyl-1-propen-1-yl)morpholine, which has a methyl substitution that alters its steric and electronic properties .
Propriétés
Numéro CAS |
20521-59-9 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
4-prop-1-enylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2-3H,4-7H2,1H3 |
Clé InChI |
WDUAYVHCYGZARQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CN1CCOCC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
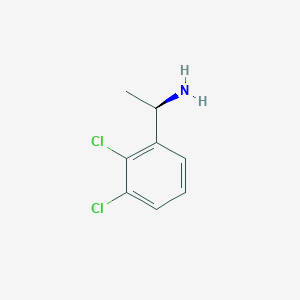
![5-(4-Aminophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8662692.png)
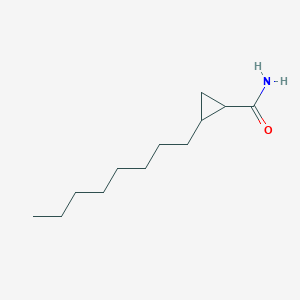
![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B8662711.png)
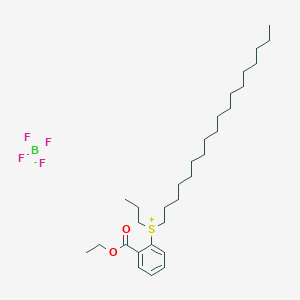
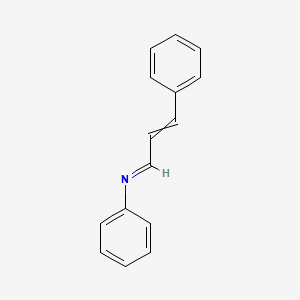
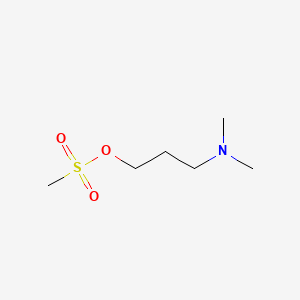
![[(2,4-Dichlorobenzoyl)amino]thiourea](/img/structure/B8662756.png)
